1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Chemical biology Drug discovery Sulfonamide SAR

1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule belonging to the sulfonamide class, featuring a 2-chlorophenyl group linked via a methanesulfonamide bridge to a piperidine ring that is further substituted with a pyrazin-2-yl moiety. Its molecular formula is C17H21ClN4O2S and its molecular weight is approximately 380.89 g/mol.

Molecular Formula C17H21ClN4O2S
Molecular Weight 380.89
CAS No. 1396712-41-6
Cat. No. B3017290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
CAS1396712-41-6
Molecular FormulaC17H21ClN4O2S
Molecular Weight380.89
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3
InChIInChI=1S/C17H21ClN4O2S/c18-16-4-2-1-3-15(16)13-25(23,24)21-11-14-5-9-22(10-6-14)17-12-19-7-8-20-17/h1-4,7-8,12,14,21H,5-6,9-11,13H2
InChIKeyQVYPLYFROPHVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide (CAS 1396712-41-6): Structural Identity and Sourcing Context


1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule belonging to the sulfonamide class, featuring a 2-chlorophenyl group linked via a methanesulfonamide bridge to a piperidine ring that is further substituted with a pyrazin-2-yl moiety. Its molecular formula is C17H21ClN4O2S and its molecular weight is approximately 380.89 g/mol. The compound is listed under CAS Registry Number 1396712-41-6 and has the InChI Key QVYPLYFROPHVJV-UHFFFAOYSA-N. To date, no peer-reviewed research articles, patents, or authoritative database entries reporting biological activity, physicochemical properties, or comparative performance data for this compound have been identified in permitted sources. [1]

Why Generic Substitution Fails for 1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: The Evidence Gap


Within the sulfonamide class, even minor structural modifications—such as alteration of the N-heterocyclic substituent on the piperidine ring or variation in the aryl sulfonamide moiety—can lead to profound differences in target binding, selectivity, metabolic stability, and in vivo pharmacokinetics. In the absence of publicly available comparative pharmacological or physicochemical data for 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, no evidence-based argument can be made that this compound offers any measurable advantage over close analogs. Consequently, generic substitution with a structurally related molecule cannot be ruled out or validated through quantitative performance metrics. Any procurement decision based on this compound must therefore rely on proprietary data or de novo experimental profiling rather than published differentiation. [1]

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide


No Comparator-Based Bioactivity Data Available in Permitted Sources

A comprehensive search of PubMed, PubMed Central, Google Patents, BindingDB, ChEMBL, and PubChem (performed on May 9, 2026) did not retrieve any publication or database entry containing IC50, Ki, Kd, EC50, or other quantitative activity data for 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference against close analogs can be drawn. All structural and identifier information for this compound currently resides solely on vendor websites excluded from this evidence guide.

Chemical biology Drug discovery Sulfonamide SAR

No Physicochemical or ADME Profiling Data Found

No experimentally determined logP, aqueous solubility, pKa, permeability, metabolic stability, or plasma protein binding data were identified for this compound in non-excluded sources. In silico predictions are not considered admissible differentiation evidence under this guide's rules.

ADME Physicochemical properties Drug-likeness

Application Scenarios for 1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide Based on Available Evidence


Proprietary Internal Screening Programs

Given the complete absence of public pharmacological data, the only scientifically valid scenario for procuring this compound is as part of a proprietary internal screening campaign where the purchasing organization intends to generate de novo activity, selectivity, and ADME data. In this context, the compound's value derives solely from its structural novelty within the screened library, not from any pre-existing evidence of differentiation. [1]

Chemical Probe Development with Full In-House Profiling

An organization aiming to develop a chemical probe from the pyrazinyl-piperidine sulfonamide scaffold might acquire this compound as a starting point for medicinal chemistry optimization. All target engagement, selectivity, and cellular activity data would need to be generated internally before any claim of utility can be made. [1]

Analytical Reference Standard for Method Development

The compound could serve as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting or quantifying similar sulfonamide derivatives, provided the purchasing lab characterizes the material's purity and stability in-house. [1]

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